molecular formula C8H8Cl2OS B6305426 (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane CAS No. 1936630-08-8

(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B6305426
CAS No.: 1936630-08-8
M. Wt: 223.12 g/mol
InChI Key: GSBUVFFLOSMJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8Cl2OS. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichloro-3-methoxyphenol with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolating reagents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: Preliminary studies explore its potential as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing functional group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in protein binding sites, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)(methyl)sulfane: Lacks the methoxy group, resulting in different reactivity and biological activity.

    (3-Methoxyphenyl)(methyl)sulfane: Lacks the chlorine atoms, affecting its chemical properties and applications.

    (2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane: The position of the methoxy group is different, leading to variations in its chemical behavior.

Uniqueness

(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups. The presence of both chlorine atoms and a methoxy group on the benzene ring, along with the methylsulfane group, provides a distinct set of chemical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-dichloro-4-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBUVFFLOSMJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.